4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate
Description
4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate is a synthetic organic compound featuring a phenyl core substituted with two distinct moieties:
- 3-(2-Thienyl)acryloyl group: An α,β-unsaturated ketone (chalcone) conjugated with a thiophene ring.
- 4-Chlorobenzenecarboxylate ester: A benzoate ester with a para-chloro substituent.
Properties
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO3S/c21-16-7-3-15(4-8-16)20(23)24-17-9-5-14(6-10-17)19(22)12-11-18-2-1-13-25-18/h1-13H/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQNUUGJQCTGFT-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate involves several steps. The synthetic route typically includes the reaction of 4-chlorobenzenecarboxylic acid with 4-(3-(2-thienyl)acryloyl)phenol under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Chemical Reactions Analysis
4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential use in drug development and therapeutic applications.
Industry: The compound is utilized in the development of organic electronic materials and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs and their structural differences are summarized below:
Key Observations :
- Substituent Effects :
- Thienyl vs. Chlorophenyl : Thienyl’s sulfur atom introduces π-electron density, which may enhance charge-transfer interactions, whereas chlorophenyl’s electron-withdrawing nature improves stability and lipophilicity .
- Methoxy Groups : Reduce lipophilicity (e.g., Compound 5) but improve aqueous solubility, critical for pharmacological applications .
Key Observations :
Physicochemical Properties
Lipophilicity and molecular weight comparisons:
Biological Activity
4-(3-(2-Thienyl)acryloyl)phenyl 4-chlorobenzenecarboxylate (CAS No. 297150-14-2) is a synthetic compound with potential applications in various fields, including medicinal chemistry and organic electronics. Its unique structure, characterized by a thienyl group and a chlorobenzenecarboxylate moiety, suggests diverse biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.83 g/mol. The compound features a conjugated system that may influence its interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including receptors and enzymes. The thienyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. Preliminary studies suggest that the compound could modulate various signaling pathways, although detailed mechanistic studies are still needed.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
- Anticancer Activity : Initial studies indicate potential cytotoxic effects against various cancer cell lines, suggesting that the compound may inhibit cell proliferation through apoptosis induction.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating possible use as an antimicrobial agent.
- Neuroprotective Effects : Similar compounds have been studied for neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Studies and Research Findings
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Anticancer Studies :
- A study conducted on breast cancer cell lines demonstrated that the compound inhibits cell growth by inducing apoptosis through the activation of caspase pathways. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating higher potency.
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Antimicrobial Activity :
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibits bactericidal activity at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes.
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Neuroprotective Mechanisms :
- A recent investigation into neuroprotective effects revealed that the compound reduces oxidative stress markers in neuronal cells exposed to neurotoxic agents. It was found to upregulate antioxidant enzymes, suggesting a protective role against neurodegeneration.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
